![molecular formula C12H13Cl2N3OS B1335290 5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-89-6](/img/structure/B1335290.png)

5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

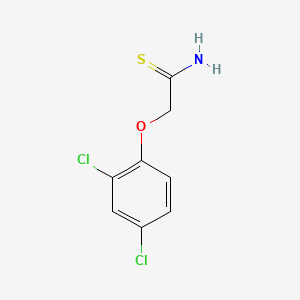

The compound "5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse range of biological activities. The presence of a 2,4-dichlorophenoxy moiety suggests potential for biological activity, as similar structures have been synthesized and evaluated for various pharmacological properties, including hypolipidemic, anti-inflammatory, and molluscicidal activities .

Synthesis Analysis

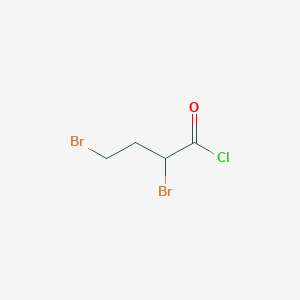

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions, often starting with the formation of a triazole-thione core followed by subsequent functionalization. For instance, a one-pot synthesis method has been employed to create 4-phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5-thione, which shares a similar triazole-thione core structure . Another example is the synthesis of a compound with a 2,4-dichlorophenoxyacetamido group attached to the triazole ring, which was achieved by reacting an amino-triazole-thione with 2-(2,4-dichlorophenoxy)acetyl chloride .

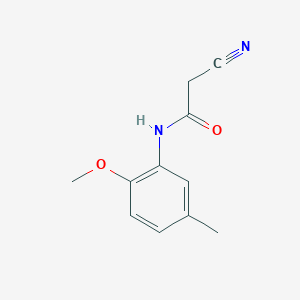

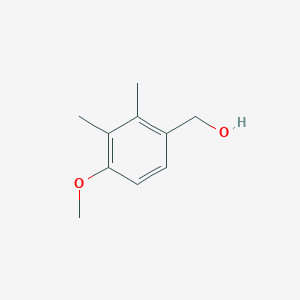

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as IR, NMR, and X-ray diffraction analysis. For example, the crystal structure of a related compound was determined to belong to the triclinic system with specific cell parameters, and the dihedral angles between the triazole ring and the substituted benzene rings were measured . These structural analyses are crucial for understanding the conformation and potential intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

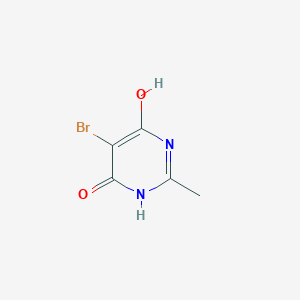

The reactivity of triazole derivatives can vary depending on the substituents attached to the core structure. The presence of a thiol group, as in the compound of interest, suggests potential for further chemical modifications, such as the formation of thioethers or disulfides. Additionally, the dichlorophenoxy moiety could participate in nucleophilic substitution reactions, which could be exploited for further derivatization or for the synthesis of target molecules with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of an ethyl group on the triazole ring can affect the compound's hydrophobicity and, consequently, its solubility in organic solvents . Theoretical calculations, such as density functional theory (DFT), can be used to predict properties like vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials, which are essential for understanding the behavior of these compounds in different environments .

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- A related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-tria zole- 3-thione, was synthesized and analyzed through elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction. This research is significant for understanding the structural properties of similar triazole compounds (Xue et al., 2008).

Anti-inflammatory and Molluscicidal Properties :

- A series of fused and non-fused 1,2,4-triazoles with (2,4-dichlorophenoxy) moiety, including a compound similar to the one , were prepared and screened for their anti-inflammatory and molluscicidal activities. Some of these compounds showed significant anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

EGFR Inhibitor Analysis in Anti-Cancer Research :

- Benzimidazole derivatives bearing 1,2,4-triazole, including compounds structurally similar to the query compound, were studied for their potential as EGFR inhibitors in anti-cancer treatments. Molecular docking studies indicated significant binding affinity and anti-cancer activity (Karayel, 2021).

Potential in Acyclic C-nucleosides Synthesis :

- Research on derivatives of 1,2,4-triazole-3-thiols, including those similar to the query compound, indicated their potential use in the synthesis of acyclic C-nucleosides, important in medicinal chemistry (Belkadi & Othman, 2006).

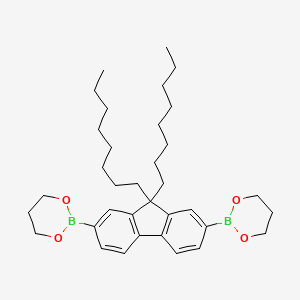

Photophysical and Non-linear Optical Properties :

- A study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a compound structurally related to the query, focused on its photophysical and non-linear optical properties, indicating potential applications in photonic and electronic devices (Nadeem et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

3-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-5-4-8(13)6-9(10)14/h4-7H,3H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDOXXWEGROOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501136083 | |

| Record name | 5-[1-(2,4-Dichlorophenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588673-89-6 | |

| Record name | 5-[1-(2,4-Dichlorophenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588673-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-(2,4-Dichlorophenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)